Octafluoroadipic acid
Description
Octafluoroadipic acid (CAS 336-08-3) is a fluorinated dicarboxylic acid with the molecular formula C₆H₂F₈O₄ and a molecular weight of 290.07 g/mol . It is structurally characterized by a six-carbon chain (adipic acid backbone) with eight fluorine atoms replacing hydrogen atoms, resulting in two carboxylic acid groups at the terminal positions. Key properties include:
- Melting point: 132–134°C
- Boiling point: 165°C at 1 mmHg
- Purity: ≥98% (commercially available)
- Regulatory status: Listed under TSCA (Toxic Substances Control Act) .
The compound is utilized in specialty chemical synthesis, including fluoropolymer intermediates and surfactants, due to its high thermal stability and chemical resistance .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8O4/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18/h(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRSOGFYDSXLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OHC(O)C4F8COOH, C6H2F8O4 | |
| Record name | Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro- | |
| Source | NORMAN Suspect List Exchange | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059833 | |
| Record name | Perfluorohexanedioic acid | |
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Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [SynQuest Laboratories MSDS] | |
| Record name | Octafluoroadipic acid | |
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CAS No. |
336-08-3 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=336-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro- | |
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| Record name | Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro- | |
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| Record name | Perfluorohexanedioic acid | |
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| Record name | Octafluoroadipic acid | |
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Preparation Methods
Preparation Methods of Octafluoroadipic Acid
2.1 Direct Fluorination of Adipic Acid
One of the primary methods for synthesizing this compound is through the direct fluorination of adipic acid. This process typically involves:
- Reagents : Adipic acid (C6H10O4) and a fluorinating agent such as elemental fluorine or a fluorine-containing gas.
- Conditions : The reaction is usually conducted under controlled temperature and pressure conditions to prevent over-fluorination or decomposition of the substrate.
The reaction can be summarized as follows:
$$
\text{C}6\text{H}{10}\text{O}4 + 8 \text{F}2 \rightarrow \text{C}6\text{F}8\text{O}_4 + 8 \text{HF}
$$
This method has been noted for its efficiency but requires careful handling due to the reactivity of fluorine gas and the potential formation of hazardous byproducts.
2.2 Electrochemical Fluorination
Electrochemical fluorination is another method that has gained attention for producing this compound. This method involves:
- Setup : An electrochemical cell where adipic acid is dissolved in a suitable solvent, often anhydrous HF or a mixture of HF and organic solvents.
- Electrolysis : The process involves passing an electric current through the solution, generating fluoride ions that react with adipic acid.
This method allows for more controlled fluorination and can minimize unwanted side reactions compared to direct fluorination.
Photochemical methods utilize light to induce chemical reactions, which can also be employed to synthesize this compound:
- Light Source : UV light is typically used to initiate the reaction.
- Reagents : Similar to direct fluorination, adipic acid is exposed to a fluorine source under UV irradiation.
The photochemical approach can provide specific regioselectivity in fluorination, potentially leading to higher yields of this compound.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of each preparation method for this compound:
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Fluorination | High yield; straightforward process | Hazardous reagents; safety concerns |
| Electrochemical Fluorination | Controlled conditions; reduced byproducts | Requires specialized equipment |
| Photochemical Methods | Selective reactions; mild conditions | Potentially lower yields; longer reaction times |
Research Findings
Recent studies have highlighted advancements in the synthesis of this compound:
Efficiency Improvements : Research indicates that optimizing reaction conditions (temperature, pressure, and reagent concentrations) can significantly enhance yield and purity.
Environmental Considerations : There is a growing focus on developing greener methods for synthesizing this compound, including biocatalytic approaches that utilize engineered microorganisms.
Characterization Techniques : Advanced characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are being utilized to confirm the structure and purity of synthesized this compound.
Chemical Reactions Analysis
Octafluoroadipic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated products.
Substitution: Fluorine atoms in this compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Octafluoroadipic acid (C6F2O4) is characterized by its fully fluorinated carbon chain, which imparts exceptional stability and hydrophobicity. These properties make it suitable for diverse applications, particularly in the development of advanced materials and as a reagent in chemical synthesis.
Applications in Materials Science
1. Supramolecular Chemistry:
- This compound has been utilized as a templating agent in the synthesis of chiral supramolecular cages. These cages can control the helicity of included perfluorinated compounds, demonstrating potential for applications in drug delivery and nanotechnology .
2. Polymer Chemistry:
- The compound serves as a building block for the synthesis of fluorinated polymers. Its incorporation into polymer matrices enhances chemical resistance and thermal stability, making it valuable in coatings and sealants .
3. Nanocomposites:
- Research indicates that this compound can act as a linker in the formation of silver nanostructures, enhancing their stability and functional properties. This application is particularly relevant in the field of sensors and catalysis .
Environmental Applications
1. PFAS Studies:
- As part of the broader category of per- and polyfluoroalkyl substances (PFAS), this compound is studied for its environmental persistence and potential toxicity. It has been included in toxicological assessments to evaluate its impact on aquatic life using models such as zebrafish .
2. Degradation Studies:
- Investigations into the degradation pathways of PFAS have included this compound to understand its environmental fate and develop remediation strategies. This research is crucial for addressing contamination issues associated with PFAS .
Biological Research Applications
1. Toxicology:
- This compound has been tested for developmental toxicity using human cell models. Studies indicate that certain PFAS compounds, including this compound, exhibit cell-specific activity affecting human health, particularly concerning cardiotoxicity .
2. Structure-Bioactivity Relationships:
- Research has focused on establishing structure-bioactivity relationships for this compound within various human cell types to better understand its potential health risks. This approach aids in prioritizing further studies on its effects compared to other PFAS .
Case Studies
Mechanism of Action
The mechanism by which octafluoroadipic acid exerts its effects is primarily through its high fluorine content. Fluorine atoms can form strong bonds with carbon, making the compound highly stable and resistant to degradation. This stability allows it to interact with various molecular targets and pathways, including those involved in oxidation and reduction reactions .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares octafluoroadipic acid with structurally related fluorinated carboxylic acids:
Key Observations :
- Chain length and fluorination: this compound has a longer carbon chain (C6) compared to hexafluoroglutaric acid (C5) and heptafluoropentanoic acid (C5). Its extensive fluorination (8 F atoms) enhances thermal stability but reduces solubility in polar solvents .
- Melting points: Higher melting points correlate with increased fluorination and chain length. This compound (132–134°C) melts at a significantly higher temperature than heptafluoropentanoic acid (28–30°C) .
Regulatory and Environmental Considerations
- This compound is listed under TSCA, indicating regulatory scrutiny in the United States .
- Hexafluoroglutaric acid shares a similar regulatory profile, being TSCA-listed but lacking explicit SVHC classification .
- Long-chain analogs (e.g., octadecafluoro-9-(trifluoromethyl)decanoic acid) face stricter regulations, mirroring trends for per- and polyfluoroalkyl substances (PFAS) .
Research Findings and Data Gaps
- Environmental persistence : Fluorinated carboxylic acids generally exhibit resistance to degradation, necessitating further studies on this compound’s environmental fate .
Biological Activity
Octafluoroadipic acid (OFA) is a perfluorinated dicarboxylic acid with the chemical formula C8F14O4. It has garnered attention in various fields due to its unique chemical properties and potential applications in materials science, catalysis, and biological systems. This article explores the biological activity of this compound, highlighting its interactions in biological systems, potential therapeutic applications, and relevant research findings.
This compound is characterized by its fully fluorinated carbon chain, which significantly alters its physicochemical properties compared to its non-fluorinated counterparts. The presence of fluorine atoms enhances hydrophobicity and stability, making it a valuable compound in various applications, including as a linker in metal-organic frameworks (MOFs) and other nanostructures .
1. Biocompatibility and Toxicity
Research indicates that this compound exhibits low toxicity profiles in various biological assays. Studies have shown that it does not significantly affect cell viability at low concentrations, suggesting potential biocompatibility for use in biomedical applications . However, the long-term effects and mechanisms of action require further investigation.
2. Applications in Drug Delivery Systems
OFA's unique properties make it an attractive candidate for drug delivery systems. Its ability to form stable complexes with metal ions allows for the development of targeted drug delivery vehicles. For instance, this compound has been utilized as a linker in silver nanocluster assemblies, enhancing the stability and release profiles of encapsulated therapeutic agents .
3. Antimicrobial Properties
Emerging studies suggest that this compound may possess antimicrobial properties. The fluorinated structure can disrupt microbial membranes, leading to cell lysis. Preliminary tests indicate effectiveness against certain bacterial strains; however, comprehensive studies are needed to confirm these findings and elucidate the underlying mechanisms .
Case Studies
- Metal-Organic Frameworks (MOFs) : Recent research has demonstrated the synthesis of novel MOFs using this compound as a linker. These frameworks exhibited enhanced catalytic activity and stability under various conditions, indicating potential applications in environmental remediation and catalysis .
- Cocrystal Formation : In pharmaceutical research, OFA has been explored for cocrystal formation with active pharmaceutical ingredients (APIs). These cocrystals showed improved solubility and bioavailability compared to their parent compounds, highlighting OFA's role in enhancing drug formulation strategies .
Data Summary
| Property | Description |
|---|---|
| Chemical Formula | C8F14O4 |
| Toxicity | Low toxicity at low concentrations |
| Biocompatibility | Potentially biocompatible |
| Applications | Drug delivery systems, MOFs |
| Antimicrobial Activity | Potential activity against bacteria |
Q & A
Q. Can this compound serve as a precursor for surface-modified nanomaterials?
- Methodological Answer : Functionalize nanoparticles (e.g., silica) via carboxylate coupling agents. Use X-ray photoelectron spectroscopy (XPS) to confirm surface fluorination. Compare hydrophobicity through contact angle measurements. Reference studies on analogous fluorinated surfactants for methodology .
Methodological Errors & Troubleshooting
Q. What are common sources of error in quantifying this compound via titration?
Q. How can researchers mitigate discrepancies in spectroscopic data across studies?
- Methodological Answer : Standardize instrument parameters (e.g., NMR field strength, solvent deuteration) and report them explicitly. Share raw data repositories to enable cross-lab validation. Consult IUPAC guidelines for fluorinated compound characterization .
Cross-Disciplinary Research
Q. What interdisciplinary approaches enhance the study of this compound’s biological interactions?
Q. How can this compound be integrated into electrochemical studies for energy storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
